1-(5-Fluoro-2-hydroxyphenyl)propan-2-one
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Overview
Description
1-(5-Fluoro-2-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed:
Oxidation: Formation of 5-fluoro-2-hydroxybenzoic acid.
Reduction: Formation of 1-(5-fluoro-2-hydroxyphenyl)propan-2-ol.
Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.
Scientific Research Applications
1-(5-Fluoro-2-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)propan-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
- 1-(4-Fluoro-2-hydroxyphenyl)propan-2-one
- 1-(5-Fluoro-2-hydroxyphenyl)butane-1,3-dione
- 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
Comparison: 1-(5-Fluoro-2-hydroxyphenyl)propan-2-one is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring. This configuration can influence the compound’s reactivity and biological activity compared to its analogs. For example, the presence of the hydroxyl group at the ortho position relative to the fluorine atom can enhance hydrogen bonding interactions, potentially leading to different pharmacological profiles.
Properties
Molecular Formula |
C9H9FO2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9FO2/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4H2,1H3 |
InChI Key |
DLCLQGRMRCAVPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
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